![molecular formula C6H5BrFN B2801183 3-Bromo-4-fluoro-5-methylpyridine CAS No. 1211536-44-5](/img/structure/B2801183.png)
3-Bromo-4-fluoro-5-methylpyridine
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Overview
Description
3-Bromo-4-fluoro-5-methylpyridine is a chemical compound with the CAS number 1211517-76-8 . It is used in various chemical reactions and has been identified in the synthesis of potent p38α mitogen-activated protein kinase inhibitors .
Synthesis Analysis
The synthesis of 3-Bromo-4-fluoro-5-methylpyridine involves several steps. One method starts with 2-fluoro-4-methylpyridine and involves a series of reactions to yield the final product . Another method involves the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester .Molecular Structure Analysis
The molecular structure of 3-Bromo-4-fluoro-5-methylpyridine consists of a pyridine ring with bromo, fluoro, and methyl substituents. The InChI code for this compound is 1S/C6H5BrFN/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3 .Chemical Reactions Analysis
3-Bromo-4-fluoro-5-methylpyridine participates in various chemical reactions. For instance, it has been used as a building block in the preparation of substituted 4-(2,2-diphenylethyl)pyridine-N-oxides for use as potent phosphodiesterase type 4 (PDE4) inhibitors .Physical And Chemical Properties Analysis
3-Bromo-4-fluoro-5-methylpyridine is a liquid at room temperature. It has a molecular weight of 190.01 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.Scientific Research Applications
- PDE4 Inhibitors : 3-Bromo-4-fluoro-5-methylpyridine serves as a building block for the synthesis of substituted 4-(2,2-diphenylethyl)pyridine-N-oxides. These compounds exhibit potent inhibitory activity against phosphodiesterase type 4 (PDE4), which plays a crucial role in various diseases, including inflammation, asthma, and neurodegenerative disorders .
- GABA A Receptor Ligands : Researchers have explored benzodiazepine site ligands containing a tricyclic pyridone moiety. These ligands, derived from 3-bromo-4-fluoro-5-methylpyridine, may have applications in modulating the GABA A receptor, which is involved in anxiety and epilepsy .
- Trifluoromethylpyridines : While not directly related to 3-bromo-4-fluoro-5-methylpyridine, the synthesis of fluorinated pyridines is an active area of research. Fluorinated pyridines often find applications in agrochemicals and pesticides. Researchers have explored the synthesis of trifluoromethylpyridines, which could contribute to novel pesticide development .
- Substitution Reactions : Researchers have used this compound in substitution reactions to introduce fluorine and bromine atoms into other molecules. These reactions allow for the modification of existing drugs or the creation of novel drug candidates .
Pharmaceutical Chemistry and Drug Development
Agrochemicals and Pesticides
Organic Synthesis and Medicinal Chemistry
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that brominated and fluorinated pyridines are often used in the synthesis of various bioactive compounds . They can interact with a variety of biological targets depending on the specific compound they are incorporated into .
Mode of Action
It’s known that this compound can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound can act as an organoboron reagent, which is transferred from boron to palladium in a process called transmetalation .
Biochemical Pathways
It’s known that the compound can be used in the synthesis of various bioactive compounds , which can affect a variety of biochemical pathways depending on their specific structures and targets.
Pharmacokinetics
It’s known that the compound’s properties can be influenced by its incorporation into various bioactive compounds .
Result of Action
It’s known that the compound can be used in the synthesis of various bioactive compounds , which can have a variety of effects depending on their specific structures and targets.
Action Environment
It’s known that the compound should be stored in an inert atmosphere at room temperature . Additionally, safety data sheets suggest that dust formation should be avoided and that the compound should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-bromo-4-fluoro-5-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVMAMKIOZSIGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-fluoro-5-methylpyridine | |
CAS RN |
1211536-44-5 |
Source
|
Record name | 3-bromo-4-fluoro-5-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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